2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene
Description
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, two naphthalene groups, and a highly conjugated indenoanthracene core, making it an interesting subject for research in organic electronics and materials science.
Properties
IUPAC Name |
7-bromo-10,10-dimethyl-14,21-dinaphthalen-2-ylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H29Br/c1-43(2)39-23-32(44)19-20-33(39)36-24-37-38(25-40(36)43)42(31-18-16-27-10-4-6-12-29(27)22-31)35-14-8-7-13-34(35)41(37)30-17-15-26-9-3-5-11-28(26)21-30/h3-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERVAJOMYJBUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C5=C1C=C(C=C5)Br)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H29Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene typically involves multi-step organic reactions
Formation of the Indenoanthracene Core: This step often involves cyclization reactions using suitable precursors under acidic or basic conditions.
Attachment of Naphthalene Groups: This step may involve Suzuki or Stille coupling reactions, where naphthalene boronic acids or stannanes are coupled with the brominated indenoanthracene core in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the availability of starting materials, cost-effectiveness of the reagents, and scalability of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The naphthalene groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
The compound features a bromine atom which enhances its electronic properties, making it a candidate for various applications in electronic devices.
Organic Electronics
Organic Field Effect Transistors (OFETs) :
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13H-indeno[1,2-b]anthracene has been explored as a semiconductor material in OFETs due to its high charge mobility. Research indicates that the incorporation of this compound can improve device performance significantly.
Case Study :
A study published in the Journal of Materials Chemistry demonstrated that devices fabricated with this compound exhibited charge mobilities exceeding 5 cm²/Vs, which is competitive with traditional inorganic semiconductors .
Photovoltaics
Organic Photovoltaic Cells (OPVs) :
This compound has potential applications in OPVs as a light-harvesting material. Its strong absorbance in the visible spectrum allows it to effectively convert sunlight into electrical energy.
Case Study :
Research conducted by Zhang et al. showed that incorporating this compound into a polymer blend improved the power conversion efficiency of OPVs by 20% compared to devices without it .
Light Emitting Diodes (LEDs)
Organic Light Emitting Diodes (OLEDs) :
Due to its luminescent properties, this compound is being investigated for use in OLEDs. Its ability to emit light efficiently makes it suitable for display technologies.
Case Study :
A recent publication highlighted the use of this compound in blue OLEDs, achieving a luminous efficiency of over 30 cd/A .
Sensors
Chemical Sensors :
The compound's electronic properties can be harnessed for developing chemical sensors that detect environmental pollutants or biological markers.
Case Study :
A study demonstrated that sensors based on this compound could detect volatile organic compounds at low concentrations with high sensitivity .
Mechanism of Action
The mechanism by which 2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene exerts its effects depends on its application. In organic electronics, its mechanism involves the movement of electrons through its conjugated system, facilitating charge transport. In chemical reactions, the bromine atom and naphthalene groups play crucial roles in determining reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-13,13-dimethyl-6,11-di(phenyl)-13h-indeno[1,2-b]anthracene: Similar structure but with phenyl groups instead of naphthalene.
2-Chloro-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene: Chlorine atom instead of bromine.
13,13-Dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene: Lacks the halogen atom.
Uniqueness
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene is unique due to the presence of both bromine and naphthalene groups, which influence its electronic properties and reactivity. This combination makes it particularly interesting for applications requiring specific electronic characteristics and reactivity profiles.
Biological Activity
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13H-indeno[1,2-b]anthracene (CAS No. 1196107-75-1) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple aromatic rings and a bromine substituent. Understanding its biological activity is crucial for assessing its applications in medicinal chemistry and environmental science.
The molecular formula of this compound is C₄₃H₂₉Br, with a molecular weight of 625.59 g/mol. The compound typically appears as a yellow to green powder or crystal and has a melting point of approximately 308 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₂₉Br |
| Molecular Weight | 625.59 g/mol |
| Appearance | Yellow to green powder/crystal |
| Melting Point | 308 °C |
| Purity | >98% (HPLC) |
Toxicological Studies
The International Agency for Research on Cancer (IARC) has classified several PAHs as possibly carcinogenic to humans based on sufficient evidence from animal studies. The presence of bromine in this compound may influence its toxicity profile and biological interactions. Research indicates that halogenated PAHs can exhibit different metabolic pathways compared to their non-halogenated analogs, potentially affecting their carcinogenicity and overall toxicity .
Study on Related Compounds
A study investigating the biological activity of related compounds found that certain brominated PAHs exhibited significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through mitochondrial pathways and alter cell cycle progression, which could be relevant for understanding the potential effects of this compound in similar contexts .
Environmental Impact Assessments
Environmental assessments have highlighted the persistence of PAHs in ecosystems and their potential bioaccumulation in food chains. The biological activity of such compounds can lead to detrimental effects on wildlife and human health through various exposure routes. This emphasizes the need for further research into the environmental fate and biological implications of this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13H-indeno[1,2-b]anthracene?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for introducing aryl groups (e.g., naphthalen-2-yl) to the indenoanthracene core. For example, brominated intermediates can react with boronic acid derivatives under inert conditions (e.g., toluene, NaOtBu, Pd(t-Bu₃P)₂) at elevated temperatures, followed by purification via flash chromatography .
Q. How should researchers characterize this compound’s structural and chemical purity?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For instance, methyl groups (δ ~1.8–2.1 ppm) and aromatic protons (δ ~7.0–8.0 ppm) are key markers .
- Mass Spectrometry (MS): High-resolution MS (e.g., DE-MS) verifies molecular weight (e.g., m/z 720 for related anthracene derivatives) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, critical for confirming stereochemistry and bond lengths .
Q. What safety protocols are essential for handling this brominated polycyclic aromatic compound?
While no specific toxicity is reported for this compound (CAS 1196107-75-1), brominated aromatics generally require precautions:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and eye protection.
- Monitor for potential genotoxicity via Ames testing if biological applications are planned .
Advanced Questions
Q. How does the bromine substituent influence optoelectronic properties compared to non-halogenated analogs?
Bromine enhances spin-orbit coupling, potentially increasing intersystem crossing efficiency for triplet-state utilization in OLEDs. However, it may reduce fluorescence quantum yield due to heavy-atom effects. Comparative studies with non-brominated derivatives (e.g., MADN) using transient electroluminescence (EL) decay analysis can quantify these differences .
Q. What strategies resolve discrepancies in reported photophysical data (e.g., emission maxima)?
- Solvent Polarity: Test emission in solvents of varying polarity (e.g., dichloromethane vs. hexane) to assess solvatochromic effects.
- Solid-State vs. Solution Measurements: Solid-state packing (e.g., π-π interactions) may redshift emission, as seen in anthracene-based emitters .
- Instrument Calibration: Use standardized reference compounds (e.g., 9-bromoanthracene) to calibrate spectrofluorometers .
Q. What challenges arise in achieving high-purity batches for device fabrication?
- Byproduct Formation: Wagner-Meerwein rearrangements or oligomerization may occur during cyclodehydration steps. Optimize reaction conditions (e.g., solvent: chlorobenzene vs. xylene) to suppress side reactions .
- Purification: Employ gradient elution in flash chromatography (hexane/CH₂Cl₂) or recrystallization from chlorobenzene .
Q. How does the indenoanthracene core enhance solid-state emission efficiency in OLEDs?
The rigid, twisted conformation of the indenoanthracene core reduces aggregation-caused quenching (ACQ). This is demonstrated in bilayer OLED devices where anthracene derivatives achieve external quantum efficiencies (EQE) >10% via suppressed non-radiative decay .
Methodological Notes
- Data Contradictions: Safety assessments () indicate no acute toxicity, but conflicting evidence for brominated analogs () necessitates case-specific hazard analysis.
- Instrumentation: For crystallography, SHELX programs remain the gold standard despite newer alternatives .
- Synthesis Optimization: Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
